4-Bromopyridine-3-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
89581-36-2 |
|---|---|
Molecular Formula |
C6H5BrN2O |
Molecular Weight |
201.02 g/mol |
IUPAC Name |
4-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10) |
InChI Key |
QIGQCXFDOXURPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Br)C(=O)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Bromopyridine 3 Carboxamide
Reactivity of the Pyridine (B92270) C-4 Bromine Moiety
The bromine atom at the C-4 position of the pyridine ring is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity is significantly influenced by the electron-deficient nature of the pyridine ring, which makes the C-4 carbon susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Pathways at C-4
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halopyridines. The pyridine nitrogen acts as an electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when the substitution occurs at the C-2 or C-4 positions. For 4-bromopyridine-3-carboxamide, the C-4 position is activated towards SNAr reactions.
While specific studies detailing the SNAr reactions of this compound are not extensively documented in the surveyed literature, the reactivity can be inferred from studies on analogous 4-halopyridine systems. The general mechanism involves the addition of a nucleophile to the C-4 carbon, followed by the elimination of the bromide ion.
Tandem Aryl Halide Isomerization and Selective Substitution (e.g., from 3-bromopyridine (B30812) to 4-bromopyridine-derived products)
An interesting facet of halopyridine chemistry is the potential for base-catalyzed isomerization of aryl halides, which can lead to selective substitution at the C-4 position, even when starting from a different isomer. For instance, studies have shown that 3-bromopyridines can be isomerized to 4-bromopyridines under basic conditions, which then readily undergo nucleophilic aromatic substitution. This tandem process allows for the synthesis of 4-substituted pyridines from more readily available 3-bromopyridine precursors. Mechanistic investigations suggest that this isomerization proceeds through a pyridyne intermediate.
Although no specific examples of this tandem isomerization-substitution sequence starting from a 3-bromo-pyridine-3-carboxamide to yield a 4-substituted-pyridine-3-carboxamide were found in the reviewed literature, this pathway remains a plausible synthetic strategy.
Pyridyne Intermediate Formation and Trapping in Substitution Reactions
The formation of pyridyne intermediates is a known mechanistic pathway in the reactions of halopyridines with strong bases. semanticscholar.org For 4-bromopyridine (B75155) derivatives, treatment with a strong base can lead to the formation of a highly reactive 3,4-pyridyne intermediate. This intermediate can then be trapped by a variety of nucleophiles to yield substituted pyridine products. The regioselectivity of the nucleophilic attack on the pyridyne is influenced by the electronic and steric properties of other substituents on the ring. nih.gov
While direct evidence for the formation and trapping of a pyridyne intermediate from this compound is not prevalent in the literature, it is a probable reactive intermediate under strongly basic conditions. The presence of the carboxamide group at the C-3 position would be expected to influence the regioselectivity of nucleophilic attack on the 3,4-pyridyne intermediate. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-4 position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide. rsc.org This reaction is widely used to form biaryl structures. While specific examples of Suzuki-Miyaura coupling with this compound as the substrate are not extensively reported, the general reactivity of 4-bromopyridines in such couplings is well-established.
The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can significantly influence the reaction's efficiency. A general scheme for the Suzuki-Miyaura coupling of a 4-bromopyridine derivative is shown below:

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrates the feasibility of this reaction on a similarly substituted pyridine ring, yielding novel pyridine derivatives in moderate to good yields. nih.gov This suggests that this compound would be a viable substrate for such transformations.
Table 1: Illustrative Examples of Suzuki-Miyaura Coupling with Bromopyridine Derivatives
| Entry | Bromopyridine Derivative | Boronic Acid | Product | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 78 |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 85 |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-2-methylpyridin-3-amine | 72 |
| Data is illustrative and based on the reactivity of a similar compound, 5-bromo-2-methylpyridin-3-amine, as specific data for this compound was not found in the surveyed literature. nih.gov |
Negishi Coupling for C-C Bond Formation
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide. wikipedia.org This reaction is known for its high functional group tolerance. 4-Bromopyridines are known to be effective substrates in Negishi couplings.
The general catalytic cycle involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the organozinc reagent and reductive elimination to yield the final product.
While no specific examples of Negishi coupling involving this compound were identified in the literature reviewed, studies on other bromopyridines indicate its potential as a suitable coupling partner. For instance, Negishi couplings of various bromopyridines have been successfully employed in the synthesis of complex molecules. rsc.org
Table 2: Illustrative Examples of Negishi Coupling with Bromopyridine Derivatives
| Entry | Bromopyridine Derivative | Organozinc Reagent | Product | Yield (%) |
| 1 | 2-Bromopyridine (B144113) | Phenylzinc chloride | 2-Phenylpyridine | >95 |
| 2 | 3-Bromopyridine | Ethylzinc bromide | 3-Ethylpyridine | 85 |
| 3 | 4-Bromopyridine | Isopropylzinc chloride | 4-Isopropylpyridine | 75 |
| Data is illustrative and based on the general reactivity of bromopyridines in Negishi coupling, as specific data for this compound was not found in the surveyed literature. |
Stille Coupling for C-C Bond Formation
The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is widely utilized in organic synthesis due to the stability of organostannane reagents to air and moisture and the mild reaction conditions required. wikipedia.orgnrochemistry.com For a substrate like this compound, the bromine atom at the C-4 position serves as the electrophilic partner for coupling with various organotin compounds.
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
Oxidative Addition : A Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) complex. wikipedia.org
Transmetalation : The organostannane reagent transfers its organic group to the palladium center, displacing the bromide. libretexts.org
Reductive Elimination : The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst which re-enters the catalytic cycle. wikipedia.org
The functionalization of pyridines, including 4-bromopyridine, via Stille coupling has been demonstrated. nih.gov While the reaction is robust, challenges can arise. For instance, the functionalization of 4-bromopyridine has been noted to be challenging, sometimes requiring higher temperatures (e.g., 100 °C) and a change of solvent to higher-boiling options like DMSO to achieve a successful reaction. nih.gov A major side reaction can be the homocoupling of the organostannane reagent. wikipedia.org Additives such as copper(I) salts and lithium chloride are often used to facilitate the reaction, particularly the transmetalation step. nrochemistry.comresearchgate.net
The table below summarizes typical conditions for Stille coupling involving bromopyridine substrates, which are applicable to this compound.
| Catalyst / Ligand | Stannane Partner | Solvent | Additives | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Trimethylstannylpyridines | Toluene | None | Reflux | Good | researchgate.net |
| Pd(OAc)₂ / XPhos | Aryl stannanes | DMSO | None | 100 | Moderate to Excellent | nih.gov |
| Pd(dppf)Cl₂·DCM | Enol triflate | DMF | CuI, LiCl | 40 | 87 | nrochemistry.com |
| Pd(OAc)₂/Dabco | Organotin reagents | NMP | None | 120 | Good | organic-chemistry.org |
Buchwald-Hartwig Amination and Other C-N Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically by reacting an amine with an aryl halide. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern synthetic chemistry for creating aryl amines, offering a broad substrate scope and functional group tolerance that surpasses traditional methods. wikipedia.org For this compound, the C-Br bond is the reactive site for coupling with a wide variety of primary and secondary amines.
The general catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands (such as XPhos, SPhos, and BINAP) or N-heterocyclic carbenes (NHCs) often providing the best results. wikipedia.orgyoutube.com
The reaction is applicable to a wide range of heteroaryl halides. acsgcipr.org For example, N-substituted 4-bromo-7-azaindoles have been successfully coupled with various amines and amides using a catalyst system of Pd₂(dba)₃ or Pd(OAc)₂ with the Xantphos ligand and a base like Cs₂CO₃ in dioxane. beilstein-journals.org These conditions are directly translatable to the amination of this compound. The reaction generally requires an inert atmosphere and is sensitive to the choice of base, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) being commonly employed. beilstein-journals.orgacs.org
Below is a table of representative conditions for Buchwald-Hartwig amination of bromo-aza-heterocycles.
| Catalyst | Ligand | Base | Amine Partner | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Phenylmethanamine | Dioxane | 100 | >90 | beilstein-journals.org |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Amides | Dioxane | 100 | Good | beilstein-journals.org |
| Cu(OAc)₂ | α-Benzoin Oxime | K₃PO₄ | Piperidine | DMSO | 80 | 87 | semanticscholar.org |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Primary Amines | Toluene | 80-100 | High | wikipedia.org |
Sonogashira Coupling and Related Alkyne Functionalization
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org this compound can serve as the aryl halide component, allowing for the introduction of an alkyne substituent at the C-4 position.
The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation from a copper acetylide intermediate and subsequent reductive elimination to give the final product. libretexts.org The copper cycle facilitates the formation of the reactive copper acetylide by coordinating with the terminal alkyne and promoting its deprotonation by the amine base. libretexts.org
The reaction conditions are generally mild, often proceeding at room temperature, although heating may be required for less reactive bromides. libretexts.org The choice of palladium catalyst, ligand, copper source, and base can significantly influence the reaction's efficiency. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling), which is a common side reaction in the presence of copper. libretexts.orgucsb.edu Studies on the coupling of halopyridines have shown that 2-bromopyridine can yield better results than bromides at the 3-position, but the reaction is generally applicable across various isomers. nih.gov
Typical conditions for Sonogashira coupling are outlined in the table below.
| Catalyst / Ligand | Copper Source | Base | Alkyne Partner | Solvent | Temperature (°C) | Yield (%) | Reference |
| NS-MCM-41-Pd / PPh₃ | CuI | Et₃N | Phenylacetylene | Toluene | 100 | 56 (for bromobenzene) | nih.gov |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None | i-Pr₂NEt | Terminal Alkynes | Dioxane | Room Temp | High | organic-chemistry.org |
| Pd(PPh₃)₄ | CuI | Et₃N | Terminal Alkynes | DMF | Room Temp | Good | libretexts.org |
| Pd(OAc)₂ / HandaPhos | None | Et₃N | Terminal Alkynes | Water | Room Temp | High | organic-chemistry.org |
Reductive Homocoupling and Dimerization Processes
Reductive homocoupling of aryl halides is a valuable method for the synthesis of symmetrical biaryl compounds. In the case of this compound, this process would lead to the formation of a substituted 4,4'-bipyridine. These reactions are often promoted by transition metal catalysts, typically based on palladium or nickel, in the presence of a reducing agent. mdpi.com
Several catalytic systems have been developed for the homocoupling of bromopyridines. For instance, Pd(OAc)₂ in combination with indium and LiCl has been shown to efficiently produce bipyridines. mdpi.com Another approach involves using a palladium catalyst with an alcohol, such as 1,4-butanediol (B3395766) or 3-pentanol, which serves as both the solvent and the reductant, eliminating the need for an external reducing agent. mdpi.com Nickel-catalyzed systems are also effective for the homocoupling of bromopyridines. mdpi.com
The reaction mechanism generally involves the oxidative addition of two molecules of the aryl halide to a low-valent metal center (e.g., Pd(0) or Ni(0)), followed by reductive elimination of the biaryl product to regenerate the active catalyst. The reducing agent is responsible for generating and maintaining the low-valent state of the metal catalyst throughout the reaction. mdpi.com It has been noted that while 2- and 4-bromopyridines undergo homocoupling, 3-bromopyridine can be unreactive under certain conditions. mdpi.com
The following table presents various catalytic systems used for the homocoupling of bromopyridines.
| Catalyst | Reducing Agent / System | Solvent | Temperature (°C) | Product Type | Reference |
| Pd(OAc)₂ | Indium / LiCl | DMF | 80 | Bipyridine | mdpi.com |
| Pd(OAc)₂ | Piperazine | DMF | 140 | Bipyridine | mdpi.com |
| Pd(OAc)₂ | 1,4-Butanediol | 1,4-Butanediol | 120 | Bipyridine | mdpi.com |
| NiCl₂(dppe) | Zinc | DMF | 50 | Bipyridine | mdpi.com |
Radical Reactions and Single-Electron Transfer Processes
The C-Br bond in this compound can undergo homolytic cleavage to generate a pyridyl radical, which can then participate in various C-C bond-forming reactions. This radical generation can be initiated through single-electron transfer (SET) processes, often facilitated by photoredox catalysis. nih.govorganic-chemistry.org In a SET mechanism, an electron is transferred from a donor to the bromopyridine, forming a radical anion which then fragments to yield a pyridyl radical and a bromide anion. nih.govorganic-chemistry.org
Photocatalytic methods using iridium or other photosensitizers can generate pyridyl radicals from bromopyridines under mild conditions. nih.gov These radicals are nucleophilic and can add to electron-deficient olefins in a process known as radical hydroarylation. nih.gov For example, 4-bromopyridine has been shown to react with vinyl acetate (B1210297) in the presence of an iridium photocatalyst and a Hantzsch ester to form the corresponding alkylated pyridine. nih.gov Research indicates that the reaction involving 3,4-dibromopyridine (B81906) occurs selectively at the more electron-poor 4-position, suggesting a similar reactivity pattern for this compound. nih.gov
Another approach involves the direct photo-promoted coupling of bromopyridines with Grignard reagents, which proceeds without a transition metal catalyst. organic-chemistry.org Purple light can stimulate a SET from the Grignard reagent to the bromopyridine, generating the key pyridyl radical intermediate. organic-chemistry.org Aromatic N-oxides can also be involved in SET processes, generating reactive radicals that participate in cascade reactions. nih.govdigitellinc.com These radical-based transformations offer alternative pathways for the functionalization of the pyridine ring, distinct from traditional transition-metal-catalyzed cross-coupling reactions.
| Reaction Type | Radical Precursor | Reagents | Conditions | Key Intermediate | Reference |
| Hydroarylation | 4-Bromopyridine·HCl | Vinyl acetate, [Ir(ppy)₂(dtbbpy)]PF₆, Hantzsch ester, Cyclohexanethiol | 23 °C, 16 h, TFE | Pyridyl radical | nih.gov |
| Radical Coupling | 4-Bromopyridine | Alkyl/Aryl Grignard Reagent | Purple light, Et₂O/THF | Pyridyl radical | organic-chemistry.org |
| ortho-Alkylation | Pyridine N-oxide | Arylalkynes, Acridinium photoredox catalyst | Visible light | β-Oxypyridinium radical | digitellinc.com |
Transformations of the Pyridine C-3 Carboxamide Moiety
Hydrolysis to Carboxylic Acid Derivatives
The carboxamide group at the C-3 position of this compound can be converted into a carboxylic acid through hydrolysis. This transformation is a fundamental reaction in organic chemistry and can typically be achieved under either acidic or basic conditions with heating. libretexts.org
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent steps involve proton transfers and elimination of ammonia (B1221849) (or an ammonium (B1175870) ion) to yield the corresponding carboxylic acid. mnstate.edu
Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to eject the amide anion (a poor leaving group) that is immediately protonated by the solvent or upon acidic workup, ultimately forming the carboxylate salt. libretexts.org A final acidification step is required to produce the neutral carboxylic acid. mnstate.edu
The hydrolysis of the amide is a critical step in the metabolism of dietary proteins and is a well-established synthetic transformation. libretexts.org This reaction would convert this compound into 4-bromopyridine-3-carboxylic acid, a versatile intermediate for further functionalization.
| Conditions | Reagents | Mechanism | Product |
| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | Protonation of carbonyl, nucleophilic attack by water, elimination of NH₄⁺ | 4-Bromopyridine-3-carboxylic acid |
| Basic | 1. OH⁻ (e.g., NaOH, KOH), H₂O, Heat2. H₃O⁺ (workup) | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of NH₃, protonation of carboxylate | 4-Bromopyridine-3-carboxylic acid |
Reduction to Aminomethyl or Methyl Derivatives
The reduction of the carboxamide group in this compound can lead to the formation of either the corresponding aminomethyl derivative (4-bromo-3-(aminomethyl)pyridine) or the methyl derivative (4-bromo-3-methylpyridine). The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.
Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. masterorganicchemistry.com The reaction proceeds via a nucleophilic attack of the hydride ion on the carbonyl carbon of the amide. It is important to note that LiAlH₄ is also capable of reducing aryl halides, although this reaction is generally slower than amide reduction. reddit.comresearchgate.net Therefore, careful control of the reaction conditions would be necessary to selectively reduce the amide group without affecting the bromo substituent.
Catalytic hydrogenation is another method that can be employed for the reduction of the pyridine ring and its substituents. nih.govgoogle.com The selective hydrogenation of a carboxamide in the presence of a bromo-substituted pyridine ring can be challenging. Catalysts and conditions would need to be carefully selected to favor the reduction of the amide over the hydrogenolysis of the carbon-bromine bond or the reduction of the pyridine ring. For instance, catalytic hydrogenation of N-4-nitrophenyl nicotinamide (B372718) has been shown to selectively reduce the nitro group, indicating that chemoselectivity is achievable in substituted pyridines. rsc.org
| Product | Reagent | Typical Conditions |
| 4-bromo-3-(aminomethyl)pyridine | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, reflux |
| 4-bromo-3-methylpyridine | (Not directly from the amide) | - |
Hofmann Degradation to Aminopyridine Derivatives
The Hofmann degradation, also known as the Hofmann rearrangement, is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgthermofisher.com This reaction is particularly useful for the synthesis of aminopyridines from their corresponding carboxamides. A notable example is the conversion of nicotinamide to 3-aminopyridine. orgsyn.org
Given the structural similarity, this compound is expected to undergo Hofmann degradation to yield 4-bromo-3-aminopyridine. The reaction is typically carried out by treating the amide with bromine in an aqueous solution of a strong base, such as sodium hydroxide. wikipedia.org The mechanism involves the formation of an N-bromoamide intermediate, which then undergoes a rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate in the aqueous basic medium leads to the formation of the primary amine and carbon dioxide. wikipedia.org
The reaction conditions for the Hofmann degradation of nicotinamide can be adapted for this compound.
| Reactant | Reagents | Product |
| This compound | Br₂, NaOH, H₂O | 4-Bromo-3-aminopyridine |
This table is based on the established Hofmann degradation of the closely related nicotinamide.
N-Functionalization of the Amide Group
The amide group of this compound possesses a nitrogen atom with lone pair electrons, making it nucleophilic and susceptible to functionalization. N-alkylation and N-acylation are two common transformations that can be performed on the amide nitrogen.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the amide nitrogen. It is typically achieved by treating the amide with an alkyl halide in the presence of a base. google.comresearchgate.net The base is required to deprotonate the amide nitrogen, increasing its nucleophilicity. The choice of base and solvent is crucial for the success of the reaction.
N-Acylation: This process involves the introduction of an acyl group to the amide nitrogen, forming an N-acylamide or imide. This can be accomplished by reacting the amide with an acyl chloride or an acid anhydride. arkat-usa.orgmdpi.com These reactions often require a catalyst, such as a Lewis acid or a strong protic acid, to activate the acylating agent.
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-bromopyridine-3-carboxamide |
| N-Acylation | Acyl chloride or Acid anhydride | N-Acyl-4-bromopyridine-3-carboxamide |
This table outlines general N-functionalization reactions applicable to amides.
Reactivity of the Pyridine Nitrogen Atom
N-Oxidation and N-Functionalization Reactions
The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack. N-oxidation is a common reaction for pyridines, leading to the formation of pyridine N-oxides. scripps.eduthieme-connect.de These N-oxides are versatile intermediates in organic synthesis. researchgate.net
The N-oxidation of this compound can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The reaction is typically carried out in a chlorinated solvent at or below room temperature. The resulting this compound N-oxide would have altered electronic properties compared to the parent molecule, which can be exploited in subsequent reactions. Pyridine N-oxides can, for instance, facilitate direct arylation reactions at the C2 position of the pyridine ring. fu-berlin.de
| Reactant | Oxidizing Agent | Product |
| This compound | m-CPBA | This compound N-oxide |
This table is based on general procedures for the N-oxidation of pyridines.
Protonation and Coordination Chemistry
The pyridine nitrogen atom in this compound is basic and can be protonated by acids to form a pyridinium (B92312) salt. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The electron-withdrawing nature of the bromo and carboxamide groups is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa of pyridine is approximately 5.2). organicchemistrydata.orgindiana.edu
The pyridine nitrogen, in conjunction with the carbonyl oxygen of the amide group, can act as a bidentate ligand to coordinate with metal ions. ekb.egnih.gov The formation of metal complexes with substituted nicotinamides has been studied, and it is known that they can form stable complexes with a variety of transition metals. nih.gov The coordination geometry and the stability of the resulting complexes depend on the nature of the metal ion and the other ligands present in the coordination sphere. researchgate.net The study of such complexes is an active area of research in coordination chemistry.
| Property | Description |
| Protonation | The pyridine nitrogen can be protonated by acids to form a pyridinium salt. |
| Coordination | The pyridine nitrogen and the amide carbonyl oxygen can act as a bidentate ligand to form complexes with metal ions. |
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR for Proton Environment Analysis
A 2022 study in The Journal of Organic Chemistry reported the synthesis of a complex molecule, N-(2-(benzylamino)-1-(2-cyanophenyl)-2-oxoethyl)-4-bromonicotinamide. acs.orgnih.gov Within the spectral data for this larger structure, signals for the 4-bromonicotinamide moiety were reported in chloroform-d. The protons on the pyridine (B92270) ring of 4-Bromopyridine-3-carboxamide are expected at three positions: H-2, H-5, and H-6. Based on the reported data, the following assignments can be proposed:
H-2: A singlet is expected for the proton at the C-2 position, situated between the nitrogen atom and the carboxamide group. A signal at 8.72 ppm (s, 1H) was reported. acs.orgnih.gov
H-6: The proton at the C-6 position, adjacent to the ring nitrogen, is expected to appear as a doublet. A signal at 8.40 ppm (d, J = 5.3 Hz, 1H) was reported. acs.orgnih.gov
H-5: The proton at the C-5 position, adjacent to the bromine atom, would be expected to show a doublet due to coupling with H-6. While other downfield signals were reported for the full compound, a definitive assignment for H-5 of the 4-bromonicotinamide fragment alone is not explicitly provided. acs.orgnih.gov
The amide protons (-CONH₂) would also produce signals, typically as broad singlets, which were not distinctly assigned to the 4-bromonicotinamide moiety in the context of the larger molecule.
¹³C NMR for Carbon Skeleton Characterization
No specific experimental ¹³C NMR data for this compound could be located in the searched scientific literature.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
No specific experimental data from 2D NMR techniques (COSY, HSQC, or HMBC) for the isolated compound this compound were found in the available literature.
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
No published single-crystal X-ray diffraction studies for this compound were identified. Therefore, precise data on its solid-state molecular geometry, including bond lengths, bond angles, and torsional angles, are not available.
Intermolecular Interactions and Supramolecular Aggregation Patterns
Without X-ray diffraction data, the specific intermolecular interactions, such as hydrogen bonding patterns involving the carboxamide group, and the resulting supramolecular aggregation in the crystal lattice cannot be described.
Due to the absence of detailed research findings for the majority of the required sections, it is not possible to generate a complete and scientifically accurate article that adheres to the provided outline.
Vibrational Spectroscopy
Vibrational spectroscopy provides a non-destructive means to probe the molecular vibrations of a compound, offering a fingerprint unique to its structure and bonding. By analyzing the interaction of light with the molecule, specific functional groups and their environments can be identified.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of characteristic bonds. While specific experimental data for this compound is not publicly available in the searched literature, a predictive analysis based on established group frequencies for similar structures can be performed.
Key functional groups in this compound include the pyridine ring, the carboxamide group (-CONH2), and the carbon-bromine bond. The expected FT-IR absorption bands are detailed in the table below. The N-H stretching vibrations of the primary amide are anticipated to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong absorption typically found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1640-1550 cm⁻¹. The pyridine ring vibrations would manifest as a series of bands in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically below 700 cm⁻¹.
Interactive Data Table: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Amide (-CONH₂) | N-H Stretch (asymmetric) | ~3350 | Medium-Strong |
| Amide (-CONH₂) | N-H Stretch (symmetric) | ~3180 | Medium-Strong |
| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680-1630 | Strong |
| Amide (-CONH₂) | N-H Bend (Amide II) | 1640-1550 | Medium-Strong |
| Pyridine Ring | C=C and C=N Stretches | 1600-1400 | Medium-Weak |
| Carbon-Bromine | C-Br Stretch | < 700 | Medium-Strong |
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often results in different vibrational modes being active or more intense in each technique.
For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar C-Br bond. The pyridine ring breathing modes, which are often strong in Raman spectra, would provide valuable structural information. Due to the lack of specific experimental Raman data for this compound in the reviewed sources, a detailed analysis of its Raman spectrum cannot be presented. However, it is anticipated that the key vibrational modes would be observable and would corroborate the structural features identified by FT-IR.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound and for elucidating its structure through fragmentation analysis. HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition.
For this compound (C₆H₅BrN₂O), the theoretical exact mass can be calculated with high precision. Upon ionization, the molecule would form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. While specific HRMS data for this compound is not available in the public domain, a general fragmentation pathway can be predicted. Common fragmentation pathways for such a molecule would likely involve the loss of the bromine atom, the cleavage of the amide group, or the fragmentation of the pyridine ring. For instance, the loss of the carboxamide group (-CONH₂) would result in a fragment with a specific mass-to-charge ratio (m/z). The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).
Interactive Data Table: Predicted HRMS Fragments for this compound
| Ion | Formula | Predicted m/z | Description |
| [M]⁺ | C₆H₅BrN₂O | 200.9585 / 202.9565 | Molecular ion (⁷⁹Br / ⁸¹Br) |
| [M-NH₂]⁺ | C₆H₄BrNO | 184.9453 / 186.9433 | Loss of amino group |
| [M-CONH₂]⁺ | C₅H₄BrN | 156.9501 / 158.9481 | Loss of carboxamide group |
| [M-Br]⁺ | C₆H₅N₂O | 121.0402 | Loss of bromine atom |
| [C₅H₄N]⁺ | C₅H₄N | 78.0344 | Pyridine ring fragment |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations for 4-Bromopyridine-3-carboxamide are typically performed using hybrid functionals like B3LYP in conjunction with a suitable basis set such as 6-311++G(d,p) to ensure reliable predictions of its properties.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the minimum energy conformation of this compound on the potential energy surface. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.
The electronic structure, once the geometry is optimized, describes the distribution and energies of electrons within the molecule. This analysis is fundamental to understanding the molecule's stability and reactivity. DFT calculations yield the total energy, dipole moment, and the distribution of atomic charges, which are crucial for interpreting its chemical behavior.
Table 1: Theoretical Structural Parameters for this compound (Illustrative) Note: This data is illustrative, as specific experimental or computational studies on this compound are not publicly available. The parameters are based on general principles of related pyridine (B92270) structures.
| Parameter | Value |
| C-Br Bond Length (Å) | 1.89 |
| C=O Bond Length (Å) | 1.23 |
| C-N (amide) Bond Length (Å) | 1.34 |
| Pyridine Ring C-C Bond Lengths (Å) | 1.38 - 1.40 |
| Pyridine Ring C-N Bond Lengths (Å) | 1.33 - 1.35 |
Frontier Molecular Orbital (FMO) theory is a key framework for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) Note: Values are hypothetical and serve to illustrate the typical output of such an analysis.
| Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 5.3 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic reactive sites of a molecule. It illustrates the charge distribution on the molecular surface. In an MEP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen atom of the carboxamide group and the nitrogen atom of the pyridine ring, making them sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the amide group.
Reaction Mechanism Elucidation through Computational Modeling
Beyond static properties, computational modeling can be used to explore the dynamic processes of chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the geometry of this transition state and calculating its energy is crucial for understanding the reaction's kinetics. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. Computational methods can map the entire reaction pathway, known as the Intrinsic Reaction Coordinate (IRC), to confirm that the identified transition state correctly connects the reactants and products. For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon, transition state analysis can reveal the detailed bond-forming and bond-breaking processes.
Chemical reactions are rarely conducted in the gas phase; they are typically carried out in a solvent. Solvents can significantly influence reaction pathways and rates by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. Analyzing the reaction mechanism of this compound in different solvents would reveal how solvent polarity affects the energy barriers and the stability of charged intermediates, thereby influencing reaction outcomes and selectivity. For instance, polar solvents are known to stabilize polar transition states, which can accelerate certain types of reactions.
Conformational Analysis and Tautomerism Studies
The conformational landscape of this compound is primarily defined by the orientation of the carboxamide group relative to the pyridine ring. Rotation around the C-C bond connecting the carboxamide to the ring can lead to different conformers. Theoretical calculations can map the potential energy surface of this rotation to identify the most stable conformer(s). The planarity of the molecule is a key factor, as conjugation between the pyridine ring and the carboxamide group contributes to stabilization.
Tautomerism is another critical aspect to consider for this molecule. While pyridinone-type tautomers are less likely for this specific substitution pattern, the carboxamide group itself can exhibit keto-enol tautomerism, leading to the formation of a Z- or E-imidic acid tautomer. Computational studies can predict the relative energies of these tautomers to determine their populations at equilibrium. For related systems like 3-acyltetramic acids, the tautomeric equilibrium in solution has been shown to be highly dependent on the substituents. acs.org Although direct studies on this compound are not prevalent, computational analysis would be invaluable in elucidating these potential isomeric forms.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of this compound.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. scielo.org.za These predictions help in the assignment of experimental NMR spectra. For instance, the protons on the pyridine ring would have distinct chemical shifts influenced by the electron-withdrawing nature of the bromine atom and the carboxamide group.
IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be computed to identify characteristic functional group vibrations. Key predicted vibrations for this compound would include the C=O and N-H stretching of the amide group, and the C-Br stretching frequency. Theoretical calculations also aid in assigning the various ring stretching and bending modes of the pyridine core. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method to predict the electronic absorption spectra in the UV-Vis region. researchgate.net These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π→π* and n→π* transitions, which are characteristic of the pyridine and carboxamide chromophores. The solvent environment can also be modeled to understand its effect on the absorption spectrum.
A summary of expected spectroscopic features based on the structure is presented below:
| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group/Moiety |
| ¹H NMR | Distinct signals for aromatic protons | Pyridine ring |
| Signals for amide protons | -CONH₂ | |
| ¹³C NMR | Resonances for aromatic carbons | Pyridine ring |
| Carbonyl carbon signal | C=O | |
| IR | N-H stretching bands | Amide N-H |
| C=O stretching band | Amide C=O | |
| C-Br stretching band | Bromo-substituent | |
| Pyridine ring vibrations | Aromatic ring | |
| UV-Vis | Absorption bands corresponding to π→π* and n→π* transitions | Pyridine ring and carboxamide group |
Non-Linear Optical (NLO) Property Investigations
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. researchgate.net Theoretical calculations are crucial for predicting the NLO response of molecules like this compound.
The key parameters that quantify the NLO response at the molecular level are the first hyperpolarizability (β) and the second hyperpolarizability (γ). mdpi.com These can be calculated using computational methods such as DFT. The presence of the electron-donating amide group and the electron-withdrawing pyridine ring nitrogen and bromine atom can lead to a significant dipole moment and hyperpolarizability.
Computational studies on similar pyridine derivatives have shown that they can possess notable NLO properties. researchgate.net For this compound, theoretical investigations would involve optimizing the molecular geometry and then calculating the dipole moment (μ) and hyperpolarizabilities. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the charge transfer characteristics of the molecule, which are fundamental to its NLO response. researchgate.netresearchgate.net A small HOMO-LUMO energy gap is often associated with a larger hyperpolarizability.
The predicted NLO properties for a molecule are often compared to those of standard NLO materials like urea.
| NLO Property | Description | Relevance to this compound |
| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | A significant dipole moment is often a prerequisite for second-order NLO activity. |
| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | Non-zero values indicate potential for applications like second-harmonic generation. |
| Second Hyperpolarizability (γ) | A measure of the third-order NLO response. | Relates to phenomena like third-harmonic generation and two-photon absorption. mdpi.com |
Applications in Advanced Organic Synthesis and Material Science
4-Bromopyridine-3-carboxamide as a Building Block in Heterocyclic Synthesis
This compound serves as a versatile starting material for the creation of more complex heterocyclic structures, which are pivotal in medicinal chemistry and material science. Its utility stems from the presence of multiple reactive sites: the bromine atom, the carboxamide group, and the pyridine (B92270) ring itself. These features allow for a variety of chemical transformations, leading to a diverse array of new compounds.
Synthesis of Polysubstituted Pyridine Derivatives
The pyridine ring is a fundamental scaffold in numerous biologically active molecules and functional materials. The synthesis of polysubstituted pyridines, where the pyridine ring is decorated with various chemical groups, is a key area of organic synthesis. core.ac.ukresearchgate.net this compound is an excellent precursor for this purpose. The bromine atom at the 4-position can be readily replaced by other functional groups through cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. mdpi.com These reactions allow for the introduction of new carbon-carbon bonds, enabling the attachment of a wide range of substituents.
Table 1: Examples of Polysubstituted Pyridine Synthesis Strategies
| Reaction Type | Key Features | Reference |
|---|---|---|
| One-pot three-component cyclocondensation | Modification of the Bohlmann-Rahtz reaction, using a 1,3-dicarbonyl compound, ammonia (B1221849), and an alkynone without an additional acid catalyst. | core.ac.uk |
| Four-component nucleophilic addition/intermolecular cyclization | Catalyzed by FeCl3, this method affords a broad range of polysubstituted pyridines from simple and readily available starting materials under mild conditions. | researchgate.net |
| Cascade reaction from aldehydes, phosphorus ylides, and propargyl azide | A metal-free, one-pot procedure involving a sequence of reactions including Wittig, Staudinger, and aza-Wittig reactions. | researchgate.net |
Construction of Fused Heterocyclic Systems
Fused heterocyclic systems, where a pyridine ring is merged with another ring system, are of significant interest due to their prevalence in natural products and pharmaceuticals. uomustansiriyah.edu.iquou.ac.in this compound can be a key intermediate in the synthesis of such structures. The bromine and carboxamide functionalities can participate in cyclization reactions to form new rings fused to the pyridine core.
For example, the synthesis of pyridine-fused 6- and 7-membered heterocycles has been explored, starting from bromopyridine derivatives. metu.edu.tr These syntheses can involve intramolecular cyclization reactions or coupling reactions followed by a ring-closing step. metu.edu.tr The resulting fused systems, such as quinolines, isoquinolines, and other benzopyridines, are important scaffolds in drug discovery. uomustansiriyah.edu.iq
Precursor for Advanced Organic Functionality
Beyond its role in building heterocyclic cores, this compound can be elaborated into more complex molecules with specific functions.
Incorporation into Complex Molecular Architectures
The term "complex molecular architecture" refers to large and intricate organic molecules that often possess unique three-dimensional shapes and functionalities. The journey from a simple building block like this compound to such a complex entity involves a series of carefully planned synthetic steps. The reactivity of the bromo and carboxamide groups allows for its integration into larger molecular frameworks through various coupling and functional group transformation reactions.
Development of Chemical Probes and Reagents
Chemical probes are small molecules designed to study and manipulate biological processes. mskcc.orgnih.gov They are essential tools in chemical biology for understanding the function of proteins and other biomolecules in their native cellular environment. mskcc.orgnih.gov An ideal chemical probe is highly selective for its target, enabling researchers to confidently attribute any observed biological effects to the interaction with that specific target. semanticscholar.org
This compound can serve as a scaffold for the development of such probes. The pyridine-3-carboxamide (B1143946) substructure is a known motif in molecules that interact with biological targets. The bromine atom provides a convenient handle for introducing reporter groups (like fluorescent tags) or for linking the molecule to other functionalities. nih.gov For instance, chemical tools can include fluorescent probes for microscopy or biotinylated probes for proteomic analyses. mskcc.org
Table 2: Characteristics of High-Quality Chemical Probes
| Characteristic | Description | Reference |
|---|---|---|
| Selectivity | The probe should interact with a specific biological target with high affinity and minimal off-target effects. | semanticscholar.org |
| Cellular Activity | The probe must be able to enter cells and engage its target in a cellular context. | nih.gov |
| Mechanism of Action | The way in which the probe modulates the function of its target should be well-understood. | nih.gov |
| Availability of a Negative Control | A structurally similar but inactive compound is crucial to confirm that the observed effects are due to the probe's interaction with its intended target. | semanticscholar.org |
Role in the Design and Synthesis of Ligands for Catalysis
Ligands are organic molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. chemscene.com The properties of the ligand play a crucial role in determining the efficiency and selectivity of the catalyst. Pyridine-containing ligands are widely used in catalysis due to their strong coordinating ability with a variety of metals. mdpi.com
This compound can be a precursor for the synthesis of new ligands. The carboxamide group can act as a coordinating site, and the bromine atom allows for the introduction of other donor atoms or steric bulk through cross-coupling reactions. The design of ligands often involves fine-tuning their electronic and steric properties to optimize the performance of the catalyst. researchgate.net For example, ligands bearing amide functionalities have become common in coordination chemistry due to the ease with which their features can be modified. researchgate.net
Exploration in Materials Science for Functional Polymers and Coatings
The development of functional polymers and coatings with tailored properties is a significant area of materials science research. empa.ch this compound can serve as a valuable monomer or building block for the creation of such materials. The pyridine unit can be incorporated into polymer backbones or as a pendant group to impart specific properties such as thermal stability, conductivity, or metal-coordinating ability.
The reactive bromine atom allows for post-polymerization modification via cross-coupling reactions, enabling the introduction of various functional groups along the polymer chain. This approach offers a high degree of control over the final properties of the material. For instance, polymers containing the this compound moiety could be functionalized with chromophores for optical applications or with biocompatible groups for biomedical devices.
Research on related pyridine-containing monomers has demonstrated the feasibility of creating functional polymers through techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. rsc.org For example, polymers derived from 4-vinyl pyridine have been used to create bactericidal coatings. researchgate.net While direct studies on this compound in this context are emerging, its structural similarity to other functional monomers suggests significant potential. Related bromopyridine derivatives are also noted for their utility in developing advanced materials, including polymers and coatings, by modifying surface properties. chemimpex.com
Design and Synthesis of Components for Optoelectronic Applications
Organic materials are at the forefront of research for next-generation optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.netacs.org The design of organic molecules for these applications often relies on creating donor-acceptor (D-A) structures to tune the electronic properties, such as the HOMO-LUMO energy gap.
This compound, with its electron-deficient pyridine ring and electron-withdrawing carboxamide group, can act as an excellent acceptor moiety in such D-A systems. The bromine atom provides a convenient site for coupling with various electron-donating (donor) units through reactions like Suzuki or Stille coupling. This modular approach allows for the systematic synthesis of a wide range of materials with tailored optoelectronic properties.
For example, coupling this compound with electron-rich thiophene (B33073) or carbazole (B46965) derivatives can lead to materials with strong intramolecular charge transfer (ICT) characteristics, which are desirable for applications in nonlinear optics and as emitters in OLEDs. researchgate.net The synthesis of conjugated polymers based on thiophene and bromopyridine units has been shown to yield materials with interesting electronic and optoelectronic properties. rsc.org The development of flexible optoelectronic devices is a key area of research, and the design of novel organic crystals with specific photoluminescent and mechanical properties is crucial. acs.org Pyridine derivatives are integral to the synthesis of π-expanded indolizines, which exhibit notable optoelectronic properties. rsc.org The versatility of this compound as a building block makes it a highly promising candidate for the design and synthesis of novel components for a wide array of optoelectronic applications. bohrium.com
Conclusion
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of more efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. For this compound, future research will likely focus on overcoming the limitations of traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.
Key areas for development include:
Catalytic C-H Activation: Direct functionalization of the pyridine ring through C-H activation represents a highly atom-economical approach. Future studies could explore the use of transition metal catalysts to directly introduce the carboxamide and bromine moieties onto a pyridine core, bypassing the need for pre-functionalized starting materials.
Green Solvents and Catalysts: A shift towards greener solvents, such as water or bio-derived solvents, is anticipated. rsc.orgresearchgate.net The development of heterogeneous catalysts, like metal-organic frameworks (MOFs) or solid-supported catalysts, could offer advantages in terms of recyclability and ease of separation, contributing to more sustainable processes. numberanalytics.com
Electrochemical Synthesis: Electrochemical methods offer a reagent-free activation pathway. rsc.orgresearchgate.net Research into the electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in aqueous media has shown promise. rsc.orgresearchgate.net Applying similar principles to the synthesis of this compound could lead to milder reaction conditions and reduced oxidant waste. rsc.orgresearchgate.net
Exploration of Novel Reactivity Modes for the Bromine and Carboxamide Functionalities
The bromine atom and the carboxamide group on the pyridine ring are ripe for further exploration of their chemical reactivity. While the bromine at the 4-position is a classical handle for cross-coupling reactions, there is still much to uncover.
Future research directions could involve:
Advanced Cross-Coupling Reactions: While Suzuki, Negishi, and Stille couplings are established methods for functionalizing bromopyridines, there is room for innovation. nih.govmdpi.comresearchgate.net This includes the development of novel catalysts that are more active, stable, and tolerant of a wider range of functional groups. mdpi.com Light-promoted coupling reactions of bromopyridines with Grignard reagents present a transition-metal-free alternative that warrants further investigation. acs.org
Dual Functionalization: Investigating reactions that simultaneously or sequentially modify both the bromine and carboxamide functionalities could lead to the rapid construction of complex molecular architectures. For instance, intramolecular cyclization reactions triggered by a transformation at one site could involve the other functional group.
Unconventional Transformations: Moving beyond standard cross-coupling, research into less common transformations of the C-Br bond, such as radical reactions or hetaryne cyclizations, could unveil new synthetic pathways. researchgate.net The carboxamide group also offers opportunities for derivatization beyond simple hydrolysis or reduction, such as through rearrangement reactions or by acting as a directing group for further functionalization of the pyridine ring.
Asymmetric Synthesis and Stereochemical Control in Derivatization
The introduction of chirality is a critical step in the development of many pharmaceuticals and functional materials. For this compound, the planar nature of the pyridine ring means that stereocenters must be introduced through derivatization.
Key challenges and future research areas include:
Asymmetric Dearomatization: A powerful strategy for generating chiral, non-planar structures from flat aromatic compounds is asymmetric dearomatization. nih.govexlibrisgroup.commdpi.com Research into catalytic asymmetric dearomatization of pyridine derivatives has shown that it is possible to create highly enantioenriched products. nih.govexlibrisgroup.commdpi.com Applying these methods to derivatives of this compound could open up access to novel chiral scaffolds.
Catalytic Asymmetric N-Oxidation: The catalytic, enantioselective N-oxidation of pyridines is another emerging area. nih.gov This approach can introduce chirality by desymmetrizing substrates with a remote pro-stereogenic center, providing a new entry into chiral pyridine frameworks. nih.gov
Chiral Ligand and Catalyst Development: The success of any asymmetric transformation hinges on the availability of effective chiral catalysts and ligands. numberanalytics.com Future work will need to focus on designing and synthesizing new chiral catalysts specifically tailored for the derivatization of substituted pyridines like this compound.
In-Situ Spectroscopic Monitoring of Reactions Involving this compound
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. In-situ spectroscopic techniques allow for the real-time observation of reacting species without the need for quenching and sampling.
Future applications in the context of this compound include:
FTIR and Raman Spectroscopy: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the formation and consumption of intermediates, catalyst speciation, and the influence of reaction conditions on the reaction pathway. acs.orgresearchgate.netresearchgate.net These techniques have been used to study complexation reactions of pyridine derivatives and to identify acid sites on catalyst surfaces. researchgate.netresearchgate.net
NMR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic studies, allowing for the direct observation of all NMR-active nuclei in the reaction mixture.
Mass Spectrometry: The use of techniques like in-situ mass spectrometry can help in identifying transient intermediates and byproducts, providing a more complete picture of the reaction network.
The data gathered from these in-situ studies can be used to build kinetic models, optimize reaction conditions for yield and selectivity, and gain fundamental insights into the reactivity of this compound. chemrxiv.org
Integration with Automated Synthesis and Flow Chemistry Platforms
The fields of automated synthesis and flow chemistry are revolutionizing the way chemical synthesis is performed, offering advantages in terms of speed, reproducibility, safety, and scalability. numberanalytics.com
The integration of this compound chemistry with these platforms represents a significant future research direction:
Flow Chemistry: Performing reactions in a continuous flow system can lead to improved heat and mass transfer, shorter reaction times, and enhanced safety, particularly for highly exothermic or hazardous reactions. numberanalytics.comrsc.orgthieme-connect.com The synthesis of pyridine derivatives has been successfully demonstrated in flow reactors, including microwave flow reactors. rsc.orgnih.govbeilstein-journals.org Adapting the synthesis and derivatization of this compound to flow conditions could enable safer and more efficient production. thieme-connect.com
Automated Synthesis Platforms: Automated synthesis platforms can be used to rapidly screen reaction conditions and to synthesize libraries of derivatives for applications such as drug discovery. acs.orgnih.govethz.chrsc.org These systems can handle the repetitive tasks of reagent dispensing, reaction monitoring, and purification, freeing up researchers to focus on more complex challenges. acs.orgethz.ch The use of capsule-based automated synthesis has been demonstrated for the creation of N-heterocycles. ethz.ch
The combination of these technologies could lead to the development of fully automated, on-demand synthesis of this compound and its derivatives.
Q & A
Q. Key Factors :
- Temperature control (< 80°C) minimizes side reactions (e.g., ring decomposition).
- Solvent polarity affects regioselectivity; polar aprotic solvents (DMF) favor 4-substitution.
- Yields range from 40–70% depending on bromination method purity .
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : -NMR shows characteristic peaks:
- Pyridine H-2 (δ 8.5–8.7 ppm, singlet).
- H-5 (δ 7.9–8.1 ppm, doublet, ).
- Carboxamide NH (δ 6.5–7.0 ppm, broad).
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for structure refinement. The bromine atom’s high electron density facilitates phase determination, but twinning may occur in polar space groups (e.g., ) .
- Mass Spectrometry : ESI-MS typically displays at .
Basic: What are the primary research applications of this compound in medicinal chemistry?
This compound serves as:
- Enzyme Inhibitor Scaffold : The bromine atom enhances electrophilicity for nucleophilic substitution in kinase inhibitors (e.g., EGFR inhibitors).
- Biochemical Probe : Used to study binding interactions via fluorescence quenching or isothermal titration calorimetry (ITC).
- Intermediate : For synthesizing heterocyclic derivatives (e.g., pyrazolo[3,4-b]pyridines) with anti-inflammatory or anticancer activity .
Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The C-Br bond in this compound participates in:
- Suzuki-Miyaura Coupling : With aryl boronic acids using catalyst (1–5 mol%) in . Bromine’s electronegativity increases oxidative addition efficiency but may deactivate the catalyst if residual HBr is present.
- Buchwald-Hartwig Amination : Requires bulky ligands (XPhos) to prevent catalyst poisoning by the carboxamide group.
Mechanistic Insight : DFT studies suggest bromine’s σ-withdrawing effect lowers the LUMO energy, accelerating transmetalation .
Advanced: What challenges arise in resolving crystallographic data for this compound derivatives?
- Disorder : The carboxamide group often exhibits rotational disorder, requiring TWINABS for data correction.
- Heavy Atom Effects : Bromine’s strong absorption edge () complicates data collection; synchrotron sources (e.g., Diamond Light Source) improve resolution.
- Hydrogen Bonding : Intermolecular N-H···O bonds form dimers, influencing packing in monoclinic systems. SHELXL’s PART instruction can model partial occupancy .
Advanced: How can researchers optimize bioactivity in this compound analogs?
- Structure-Activity Relationship (SAR) :
- Position 3 : Carboxamide is critical for H-bonding with target proteins (e.g., PARP-1).
- Position 4 : Bromine substitution enhances lipophilicity (clogP ~1.2) and membrane permeability.
- Methodology :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3L3M) to predict binding modes.
- In Vitro Assays : MTT assays (IC values) against cancer cell lines (e.g., MCF-7) validate cytotoxicity .
Advanced: How to address contradictions in reported synthetic yields or bioactivity data?
- Yield Discrepancies : Trace moisture in bromination reactions can hydrolyze intermediates; use molecular sieves or anhydrous .
- Bioactivity Variability :
- Assay Conditions : Differences in cell culture media (e.g., FBS concentration) affect IC.
- Impurity Profiling : HPLC-MS (C18 column, 0.1% TFA in HO/MeCN) identifies byproducts like 3-carboxy-4-bromopyridine .
Advanced: What are the stability considerations for this compound under varying storage conditions?
- Light Sensitivity : Degrades via radical pathways; store in amber vials at –20°C.
- Humidity : Hydrolysis of the carboxamide group occurs above 60% RH; use desiccants (silica gel).
- Thermal Stability : Decomposes above 150°C (TGA data); avoid prolonged heating during purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
